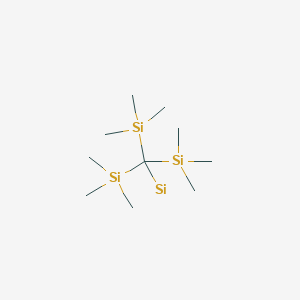
Tris(trimethylsilyl)methylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(trimethylsilyl)methylsilane is an organosilicon compound with the chemical formula (Me₃Si)₃SiH, where Me represents a methyl group (CH₃). This compound is a colorless liquid and is classified as a hydrosilane due to the presence of an Si-H bond. It is notable for having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol . This weak bond makes it a valuable reagent in various chemical reactions, particularly in radical-based transformations.
准备方法
Tris(trimethylsilyl)methylsilane can be synthesized through several methods:
-
Protonation of Tris(trimethylsilyl)silyl Lithium
- This method involves the reaction of tetrakis(trimethylsilyl)silane with methyllithium to form tris(trimethylsilyl)silyl lithium, which is then protonated with hydrochloric acid to yield this compound . :
Reaction: (Me3Si)4Si+MeLi→(Me3Si)3SiLi+Me4Si
(Me3Si)3SiLi+HCl→(Me3Si)3SiH+LiCl
-
Direct Reaction of Trimethylsilyl Chloride and Trichlorosilane
- This method involves the reaction of trimethylsilyl chloride with trichlorosilane in the presence of lithium, resulting in the formation of this compound and lithium chloride . :
Reaction: 3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl
化学反应分析
Tris(trimethylsilyl)methylsilane undergoes various types of chemical reactions, including:
-
Radical Reactions
- It is commonly used as a radical reducing agent in the reduction of organic halides, acid chlorides, and other functional groups .
Common Reagents and Conditions: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are often used to generate radicals from this compound.
-
Hydrosilylation
- This compound is used in the hydrosilylation of alkenes, alkynes, and carbonyl compounds .
Common Reagents and Conditions: Catalysts such as platinum or rhodium complexes are typically employed to facilitate these reactions.
-
Reductions
- It acts as a reducing agent for the reduction of carbon-halogen bonds, acid chlorides, and other functional groups .
Major Products: The major products formed from these reactions are typically the reduced forms of the starting materials, such as alkanes from alkyl halides.
科学研究应用
Tris(trimethylsilyl)methylsilane has a wide range of applications in scientific research:
-
Organic Synthesis
-
Polymer Chemistry
-
Material Science
-
Medicinal Chemistry
作用机制
The mechanism of action of tris(trimethylsilyl)methylsilane primarily involves the generation of silyl radicals. These radicals are generated through the homolytic cleavage of the Si-H bond, often initiated by radical initiators such as AIBN or BPO . The silyl radicals then participate in various radical-based transformations, including the reduction of organic halides and the hydrosilylation of alkenes .
相似化合物的比较
Tris(trimethylsilyl)methylsilane is often compared with other similar compounds, such as:
-
Tributyltin Hydride
- Tributyltin hydride is a commonly used radical reducing agent, but it is highly toxic and environmentally hazardous . This compound serves as a less toxic alternative with similar reactivity.
-
Trimethylsilane
-
Phenylsilane
属性
分子式 |
C10H27Si4 |
|---|---|
分子量 |
259.66 g/mol |
InChI |
InChI=1S/C10H27Si4/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3 |
InChI 键 |
BUBJWNWWARPCBH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C([Si])([Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


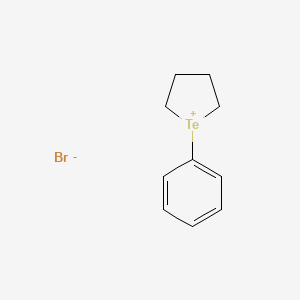

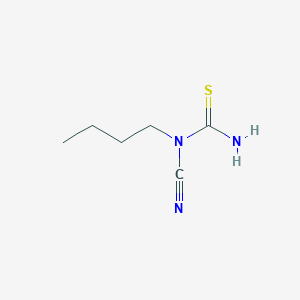
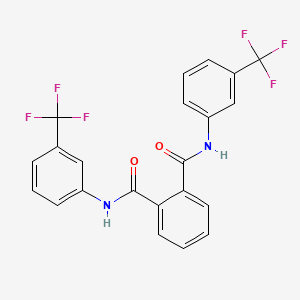
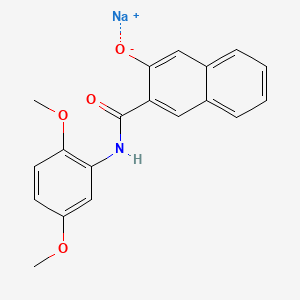
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
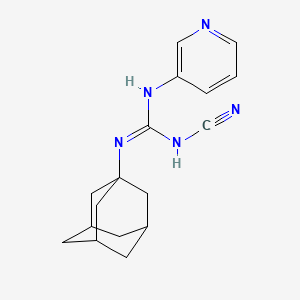
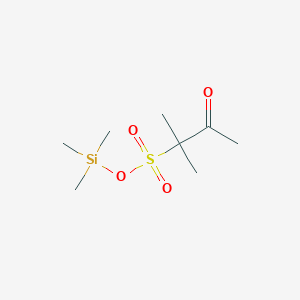
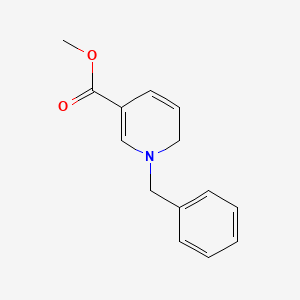
![2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)](/img/structure/B14463696.png)
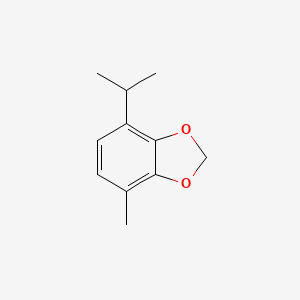
![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)
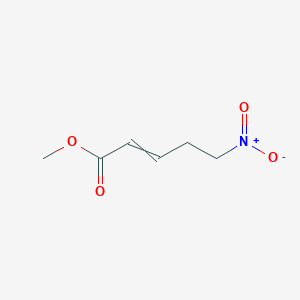
![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
